2-(5-Aminopyrazin-2-YL)acetonitrile
Description
2-(5-Aminopyrazin-2-YL)acetonitrile is a heterocyclic compound featuring a pyrazine core substituted with an amino group at the 5-position and an acetonitrile moiety at the 2-position. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at opposite positions, imparts distinct electronic properties, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C6H6N4 |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
2-(5-aminopyrazin-2-yl)acetonitrile |
InChI |
InChI=1S/C6H6N4/c7-2-1-5-3-10-6(8)4-9-5/h3-4H,1H2,(H2,8,10) |
InChI Key |
PYJSFZXSSTXBBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)N)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyridine vs. Pyrazine Core
- 2-(5-Aminopyridin-2-yl)acetonitrile (CAS 883993-15-5): Replaces the pyrazine ring with a pyridine ring (one nitrogen atom). This reduces aromatic nitrogen content, lowering electron-deficient character and altering HOMO-LUMO distributions. Pyridine-based analogs may exhibit weaker hydrogen-bonding capacity compared to pyrazine derivatives .
- 2-(3-Aminopyridin-2-yl)acetonitrile (CAS 105166-53-8): A positional isomer with the amino group at the 3-position on the pyridine ring.
Steric and Functional Modifications
- 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile: Incorporates a branched methyl group on the acetonitrile chain, introducing steric hindrance. This modification could reduce reaction rates in sterically sensitive processes (e.g., enzyme inhibition) compared to the unbranched parent compound .
- 2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile: Features a pyrazole core with cyclopropyl and thiophene substituents.
Electronic and Reactivity Profiles
Density Functional Theory (DFT) studies on methyl 2-(4-methyl-2H-chromen-7-yloxy)acetate derivatives () reveal that non-planar molecular geometries and localized HOMO-LUMO orbitals on heterocyclic cores dictate reactivity. For 2-(5-Aminopyrazin-2-YL)acetonitrile:
- The pyrazine ring’s dual nitrogen atoms create a larger electron-deficient region compared to pyridine analogs, increasing susceptibility to nucleophilic attacks.
- The amino group donates electron density to the ring, partially offsetting the electron-withdrawing nitrile group. This balance may enhance stability in acidic conditions relative to methoxy-substituted analogs (e.g., 2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile) .
Physicochemical and Regulatory Properties
- Solubility: Pyrazine derivatives generally exhibit lower aqueous solubility than pyridine analogs due to reduced polarity, but the amino group may improve solubility via hydrogen bonding.
Table 1: Comparative Overview of Structural Analogs
*Similarity scores derived from structural alignment algorithms ().
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